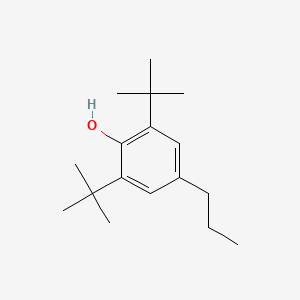

2,6-Di-tert-butyl-4-propylphenol

説明

2,6-Di-tert-butyl-4-propylphenol (CAS 4973-24-4) is a hindered phenolic compound with the molecular formula C₁₇H₂₈O and a molecular weight of 248.40 g/mol . Its structure features tert-butyl groups at the 2- and 6-positions of the phenol ring, providing steric protection to the hydroxyl group, while a linear propyl chain occupies the 4-position. Key physical properties include a boiling point of 293.8°C, a melting point of 132.2°C, and a vapor pressure of 0.000964 mmHg at 25°C, indicative of its low volatility and thermal stability . This compound is widely used as an antioxidant in industrial applications due to its ability to scavenge free radicals and inhibit oxidative degradation .

特性

CAS番号 |

4973-24-4 |

|---|---|

分子式 |

C17H28O |

分子量 |

248.4 g/mol |

IUPAC名 |

2,6-ditert-butyl-4-propylphenol |

InChI |

InChI=1S/C17H28O/c1-8-9-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h10-11,18H,8-9H2,1-7H3 |

InChIキー |

STHGHFNAPPFPQV-UHFFFAOYSA-N |

正規SMILES |

CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butyl-4-propylphenol can be synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of phenol with isobutene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures and under anhydrous conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as described above. The process is scaled up to accommodate large volumes, and continuous flow reactors are often used to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

化学反応の分析

Types of Reactions

2,6-Di-tert-butyl-4-propylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinone methides.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and nitric acid are employed under acidic conditions.

Major Products Formed

Oxidation: Quinone methides.

Reduction: Hydroquinones.

Substitution: Halogenated or nitrated derivatives of the original compound.

科学的研究の応用

2,6-Di-tert-butyl-4-propylphenol has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.

作用機序

The antioxidant properties of 2,6-Di-tert-butyl-4-propylphenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The compound acts as a radical scavenger, preventing the initiation and propagation of oxidative chain reactions. The phenolic hydroxyl group plays a crucial role in this mechanism by forming stable phenoxyl radicals .

類似化合物との比較

Structural and Functional Differences

- Substituent Effects on Steric Hindrance: The tert-butyl groups at the 2- and 6-positions are conserved across analogs, but the 4-position substituent modulates steric and electronic effects. For instance, the methyl group in 2,6-di-tert-butyl-4-methylphenol minimizes steric hindrance, favoring rapid diffusion in low-viscosity matrices like fuels . In contrast, the propyl chain in the target compound increases lipophilicity, making it suitable for polyolefins and rubber .

- Polarity and Solubility: The hydroxymethyl derivative (CAS 88-26-6) exhibits higher polarity due to its -CH₂OH group, enhancing solubility in polar solvents and enabling use in pharmaceutical formulations . Conversely, the sec-butyl analog (C₁₈H₃₀O) shows improved compatibility with non-polar hydrocarbons, ideal for lubricant additives .

Thermal Stability :

Longer alkyl chains (e.g., propyl vs. methyl) generally increase boiling points. The target compound’s boiling point (293.8°C ) exceeds that of the methyl analog (estimated ~250°C), reflecting stronger van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。